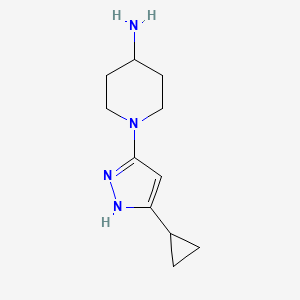

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine

Übersicht

Beschreibung

“1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C11H18N4. It has been mentioned in the context of various research studies .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been described in various studies . For instance, one study discussed the synthesis of a series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .

Molecular Structure Analysis

The molecular structure of “this compound” involves a pyrazole ring attached to a piperidine ring via an amine group . The pyrazole ring is substituted with a cyclopropyl group .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds with similar structures have been studied for their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not extensively documented in the available literature .

Wissenschaftliche Forschungsanwendungen

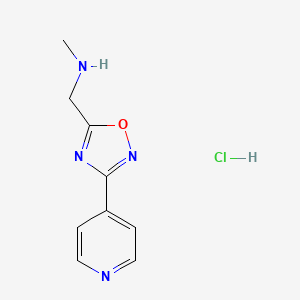

Synthesis and Molecular Structure Investigations

Researchers have synthesized and investigated the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This study highlighted the importance of intermolecular interactions controlling molecular packing and analyzed these interactions using Hirshfeld calculations and DFT calculations. The findings suggest the significance of H...H, N...H, and H...C contacts in determining the molecular structure of these compounds (Shawish et al., 2021).

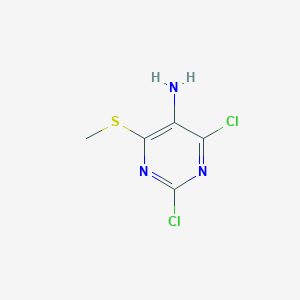

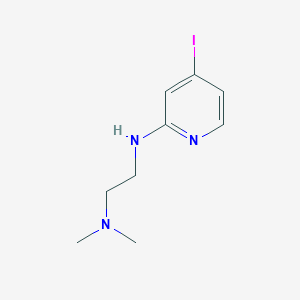

Synthesis of Pyrazolyl Aminopyrimidine Derivatives

A series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines were designed and synthesized. These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. Some analogs showed significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).

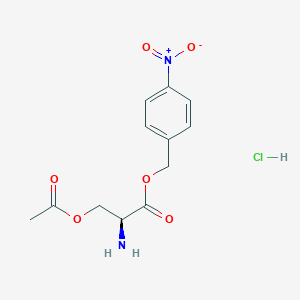

Synthesis and Antibacterial Properties of Novel Bis(Pyrazole-Benzofuran) Hybrids

Researchers synthesized novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine and evaluated its in vitro antibacterial and cytotoxic activities. The study revealed that certain compounds, such as 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine 5e, exhibited strong antibacterial efficacies against various bacterial strains, including MRSA and VRE. These findings highlight the potential of these compounds in treating bacterial infections and inhibiting biofilms (Mekky & Sanad, 2020).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine is the Calcium/calmodulin-dependent protein kinase type II subunit beta . This protein plays a crucial role in various cellular functions, including cell cycle regulation and signal transduction.

Mode of Action

This compound interacts with its target by binding to the active site of the kinase. This interaction inhibits the kinase’s activity, leading to changes in the cell’s signaling pathways .

Biochemical Pathways

The compound affects the p21-activated kinase 4 (PAK4) pathway . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . By inhibiting this pathway, the compound can influence cell growth, apoptosis, and cytoskeleton functions .

Result of Action

The compound’s action results in significant inhibitory activity against PAK4 . This leads to potent antiproliferative activity against certain cell lines and inhibits cell cycle distribution, migration, and invasion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature . Furthermore, the compound’s efficacy can be influenced by the cellular environment, including the presence of other signaling molecules and the state of the target cells .

Eigenschaften

IUPAC Name |

1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c12-9-3-5-15(6-4-9)11-7-10(13-14-11)8-1-2-8/h7-9H,1-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDNJYSCELQZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

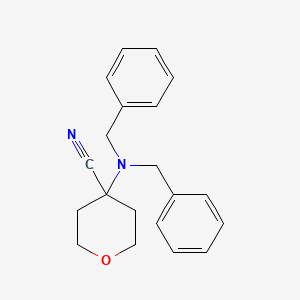

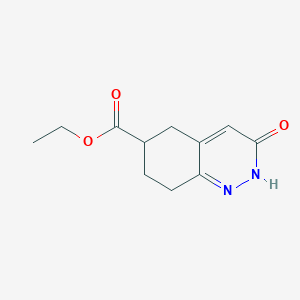

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)

![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B1434308.png)

![Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1434312.png)

![Octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B1434315.png)